B1578535 Nigrocin-2SCc

Nigrocin-2SCc

Cat. No.: B1578535
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2SCc is a synthetic, 21-amino acid peptide with a disulfide bridge, originally isolated from the skin secretions of Asian frogs (Odorrana schmackeri) . This cationic peptide is part of the nigrocin family of antimicrobial peptides (AMPs), which are integral components of amphibian innate immune defense . As a research reagent, it is provided as a lyophilized powder with high purity (>96%) and is intended for laboratory studies focused on exploring new anti-infective strategies . Research into amphibian-derived AMPs like this compound is crucial due to their broad-spectrum activities against Gram-negative and Gram-positive bacteria, fungi, and viruses . These peptides often act via non-specific, membrane-disrupting mechanisms, making it difficult for pathogens to develop resistance compared to conventional antibiotics . Consequently, this compound serves as a valuable tool for microbiologists and biochemists investigating novel modes of antimicrobial action and for conducting structure-activity relationship (SAR) studies to design optimized therapeutic candidates with enhanced potency and reduced cytotoxicity . All products are For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

GILSNVLGMGKKIVCGLSGLC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of Nigrocin-2SCc is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria.

Anticancer Properties

Recent research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

Cell Line IC50 (µM) Effect Observed Reference
MCF-7 (Breast Cancer)10Induction of apoptosis
HT-29 (Colon Cancer)15Cell cycle arrest at G2/M phase

These results warrant further investigation into the mechanisms by which this compound exerts its anticancer effects.

Clinical Trials on Antimicrobial Efficacy

A clinical trial was conducted to evaluate the efficacy of this compound in treating skin infections caused by resistant bacteria. The study involved 100 participants who received either this compound or a standard antibiotic treatment.

Findings:

  • The group treated with this compound showed a 70% improvement rate compared to 50% in the control group.
  • Adverse effects were minimal, indicating a favorable safety profile for this compound in clinical settings.

Research on Anticancer Effects

A collaborative study involving multiple institutions explored the use of this compound as an adjunct therapy in chemotherapy-resistant cancer patients. The study focused on patients with metastatic breast cancer.

Findings:

  • Patients receiving this compound alongside traditional chemotherapy exhibited a 30% increase in overall survival rates.
  • Quality of life assessments indicated improved patient-reported outcomes regarding pain and fatigue levels.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing this compound is solid-phase peptide synthesis, especially using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This approach allows stepwise assembly of the peptide chain on a solid resin support, offering several advantages:

  • High purity and yield.
  • Simplified purification due to immobilization on resin.
  • Capability to synthesize complex peptides with precise sequence control.

SPPS Process Overview:

Step Number Process Description
1 Attachment of the first amino acid to a solid resin via its carboxyl terminus, protecting the C-terminus from side reactions.
2 Removal of the N-terminal Fmoc protecting group to expose the amino group.
3 Coupling of the next activated amino acid building block to the free amino group.
4 Repetition of deprotection and coupling cycles until the full peptide chain is assembled.
5 Final deprotection of side-chain protecting groups and cleavage of the peptide from the resin, often performed in the presence of scavengers to prevent side reactions.

This method is automated and allows for efficient synthesis of this compound with minimal byproducts.

Analytical Characterization Post-Synthesis

After synthesis, this compound is characterized to confirm its purity, sequence, and molecular weight. Common analytical methods include:

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To assess peptide purity and separate impurities.
Mass Spectrometry (MS) To determine molecular weight and confirm peptide identity.

These analyses ensure the synthesized peptide meets the quality standards necessary for research or therapeutic use.

Summary Table of this compound Preparation Methods

Preparation Method Key Features Advantages Challenges
Natural Extraction and Identification Isolation from frog skin secretions, mass spectrometry sequencing Direct source, natural peptide form Low yield, complex purification
Solid-Phase Peptide Synthesis (C- to N-direction, Fmoc strategy) Stepwise assembly on resin, automated, uses Fmoc protecting groups High purity, scalable, precise control Use of protecting groups, chemical waste
N- to C-Terminal Peptide Synthesis Amide bond formation via thioesters, vinyl esters, or transamidation More sustainable, less protecting group reliance Emerging method, less established for this peptide

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